

# [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

## CAS number and chemical identifiers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Cat. No.: B1607922

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An In-Depth Technical Guide to **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine**: Synthesis, Properties, and Applications

## Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. Molecules containing the isoxazole core exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive technical overview of a specific derivative, **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine**, a compound of significant interest for researchers and drug development professionals due to its potential as a versatile building block in the synthesis of novel therapeutic agents.

A critical point of clarification for researchers is the isomerism associated with this compound. The name **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine** specifies the methoxyphenyl group at the 3-position and the aminomethyl group at the 5-position of the isoxazole ring. While this isomer is chemically distinct and can be synthesized, the more commonly cited CAS number in commercial and chemical databases, 1018662-21-9, refers to its regioisomer, (5-(4-Methoxyphenyl)isoxazol-3-yl)methanamine<sup>[1][2]</sup>. This guide will focus on the synthesis and

properties of the title compound, **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine**, and will clearly differentiate it from its isomer.

## Chemical Identifiers and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its application in research and development. The following table summarizes the key chemical identifiers for **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine**.

Identifier	Value
IUPAC Name	(3-(4-methoxyphenyl)isoxazol-5-yl)methanamine
Synonyms	3-(4-methoxyphenyl)-5-(aminomethyl)isoxazole
CAS Number	Not definitively assigned. The isomer, (5-(4-methoxyphenyl)isoxazol-3-yl)methanamine, is registered under CAS 1018662-21-9. <a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	204.23 g/mol
SMILES	<chem>COc1ccc(cc1)c2cc(CN)on2</chem>
InChI	InChI=1S/C11H12N2O2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7,12H2,1H3
InChIKey	PUSNHMVHJYSGME-UHFFFAOYSA-N
Physical State	Expected to be a solid at room temperature.
Solubility	Expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

## Chemical Structure

The two-dimensional structure of **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine** is depicted below, illustrating the connectivity of the 4-methoxyphenyl group at the C3 position

and the methanamine group at the C5 position of the isoxazole ring.

Caption: 2D structure of (3-(4-methoxyphenyl)isoxazol-5-yl)methanamine.

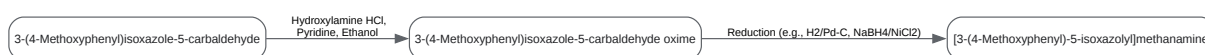
## Synthesis and Manufacturing

The synthesis of **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine** can be approached through several reliable methods common in heterocyclic chemistry. A highly efficient and practical route involves the use of the commercially available intermediate, 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde. This approach allows for a late-stage introduction of the amine functionality, which is often desirable in medicinal chemistry workflows.

The overall synthetic strategy is a two-step process starting from the aldehyde:

- **Oxime Formation:** The aldehyde is condensed with hydroxylamine to form the corresponding oxime.
- **Reduction:** The oxime is then reduced to the primary amine.

Alternatively, a one-pot reductive amination can be employed.



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Caption: Synthetic workflow for **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine**.

## Experimental Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of the target compound from 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde.

Step 1: Synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde oxime

- **Reagents and Setup:** To a solution of 3-(4-methoxyphenyl)isoxazole-5-carbaldehyde (1.0 eq.) in ethanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add hydroxylamine hydrochloride (1.2 eq.) and pyridine (1.5 eq.).
- **Reaction:** Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Work-up:** Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water, 1M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude oxime, which can often be used in the next step without further purification.

#### Step 2: Reduction of the Oxime to **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine**

- **Reagents and Setup:** The crude oxime from the previous step (1.0 eq.) is dissolved in methanol. To this solution, add a catalytic amount of Raney nickel or 10% Palladium on carbon (Pd/C).
- **Reaction:** The reaction vessel is placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC.
- **Work-up:** After the reaction is complete, the catalyst is carefully filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine**. The product can be purified by column chromatography on silica gel or by recrystallization.

## Spectroscopic Characterization

The structural confirmation of **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine** relies on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:

- $^1\text{H}$  NMR:

- A singlet for the methoxy ( $-\text{OCH}_3$ ) protons around  $\delta$  3.8 ppm.
- A singlet for the methylene ( $-\text{CH}_2-$ ) protons of the aminomethyl group.
- A singlet for the proton on the isoxazole ring ( $\text{C4-H}$ ).
- A characteristic AA'BB' splitting pattern for the protons on the 4-methoxyphenyl ring, typically two doublets.
- A broad singlet for the amine ( $-\text{NH}_2$ ) protons, which may exchange with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR:
  - Signals for the two quaternary carbons and the CH carbon of the isoxazole ring.
  - Signals corresponding to the carbons of the 4-methoxyphenyl ring.
  - A signal for the methoxy carbon around  $\delta$  55 ppm.
  - A signal for the methylene carbon of the aminomethyl group.
- IR Spectroscopy:
  - N-H stretching vibrations for the primary amine in the range of  $3300\text{-}3500\text{ cm}^{-1}$ .
  - C-H stretching vibrations for the aromatic and aliphatic groups.
  - C=N and C=C stretching vibrations characteristic of the isoxazole and phenyl rings.
  - C-O stretching for the methoxy group.
- Mass Spectrometry:
  - The molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound (204.23 g/mol).

## Applications in Research and Drug Development

The isoxazole nucleus is a cornerstone in the design of new therapeutic agents. Derivatives of isoxazole have been reported to possess a wide range of pharmacological activities.[3]

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## References

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- To cite this document: BenchChem. [[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine CAS number and chemical identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1607922#3-4-methoxyphenyl-5-isoxazolyl-methanamine-cas-number-and-chemical-identifiers]

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